2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride
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Overview
Description
2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a phenylethylsulfonyl chloride moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a photoredox catalyst and a light source at room temperature . This method is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced photoredox catalytic systems to ensure high yield and purity. The scalability of these methods makes them suitable for the production of significant quantities required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the trifluoromethyl group.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Catalysts: Photoredox catalysts are often used in trifluoromethylation reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Coupled Products: Formed from cross-coupling reactions.
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride involves its ability to undergo various chemical transformations, primarily driven by the reactivity of the trifluoromethyl and sulfonyl chloride groups. These groups can interact with molecular targets through nucleophilic substitution, redox reactions, and coupling reactions, leading to the formation of new chemical entities with desired properties .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl Chloride (CF3SO2Cl): A related compound used in trifluoromethylation reactions.
2-(Trifluoromethyl)phenyl Isocyanate: Another compound featuring the trifluoromethyl group, used in organic synthesis and pharmaceuticals.
2,2,2-Trifluoroacetophenone: A compound used as a starting material for various chemical syntheses.
Uniqueness
2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride is unique due to its combination of the trifluoromethyl group and the sulfonyl chloride moiety, which imparts distinct reactivity and versatility in chemical transformations. This makes it a valuable reagent in both academic research and industrial applications .
Properties
IUPAC Name |
2-phenyl-2-[2-(trifluoromethyl)phenyl]ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3O2S/c16-22(20,21)10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)15(17,18)19/h1-9,13H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQDIRLQXSENDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)Cl)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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